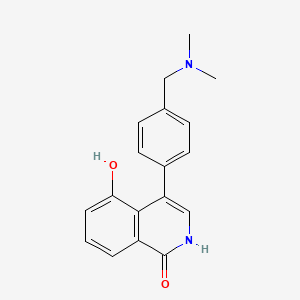

KCL-440

Description

Properties

IUPAC Name |

4-[4-[(dimethylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-20(2)11-12-6-8-13(9-7-12)15-10-19-18(22)14-4-3-5-16(21)17(14)15/h3-10,21H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBXZVLOVKDCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431661 | |

| Record name | 1,2-Dihydro-4-[4-(dimethylaminomethyl)phenyl]-5-hydroxy-1-oxoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651029-09-3 | |

| Record name | 1,2-Dihydro-4-[4-(dimethylaminomethyl)phenyl]-5-hydroxy-1-oxoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Novel Cancer Therapeutics: KCL-HO-1i and PF-07799933 (ARRY-440)

Introduction

Initial investigations into "KCL-440" suggest a potential reference to two distinct and innovative oncology drug candidates: KCL-HO-1i , a pioneering heme oxygenase-1 (HO-1) inhibitor developed at King's College London (KCL), and PF-07799933 (also known as ARRY-440) , a next-generation pan-mutant BRAF inhibitor. This guide provides a comprehensive technical overview of the core mechanism of action for both compounds, tailored for researchers, scientists, and drug development professionals. The information is based on preclinical and early clinical data, presenting a detailed look into their molecular targets, signaling pathways, and the experimental basis for their therapeutic rationale.

Part 1: KCL-HO-1i - A Modulator of the Tumor Immune Microenvironment

KCL-HO-1i is an orally bioavailable small molecule designed to enhance the efficacy of chemotherapy by targeting the tumor immune microenvironment.[1][2][3] It represents a novel immunotherapeutic strategy aimed at overcoming treatment resistance.[2][4]

Core Mechanism of Action

The primary mechanism of action of KCL-HO-1i is the inhibition of heme oxygenase-1 (HO-1), an enzyme that is highly expressed in a specific subset of tumor-associated macrophages (TAMs).[1][2][4] These specialized macrophages, known as perivascular TAMs (PvTAMs) that express lymphatic vessel endothelial hyaluronan receptor-1 (LYVE-1), create an immunosuppressive, or "cold," tumor microenvironment.[4] This environment shields the tumor from the patient's immune system and blocks the effectiveness of chemotherapy.[2][3]

By inhibiting HO-1, KCL-HO-1i is designed to "reprogram" these PvTAMs, thereby dismantling the tumor's protective barrier.[2][4] This leads to an influx of cytotoxic CD8+ T-cells into the tumor, transforming the microenvironment into an immunologically "hot" state that is more susceptible to chemotherapy.[4]

Signaling Pathway

The signaling pathway influenced by KCL-HO-1i centers on the modulation of the tumor immune microenvironment. The key steps are outlined below:

Quantitative Data

The following table summarizes the in vitro potency of KCL-HO-1i.

| Target | Species | Assay | IC50 (nM) | Reference |

| HO-1 | Rat | Splenic microsomes | 123 | [5] |

| HO-1 | Human | Hemin-induced HEK293T cell lysates | 128 | [5] |

Experimental Protocols

In Vitro HO-1 Inhibition Assay: [4]

-

Preparation of Enzyme Source:

-

For rat HO-1, splenic microsomes were prepared from Sprague-Dawley rats.

-

For human HO-1, HEK293T cells were transfected to express human HO-1 and subsequently lysed to obtain the enzyme source.

-

-

Inhibition Assay:

-

The enzyme source was incubated with varying concentrations of KCL-HO-1i.

-

The reaction was initiated by the addition of the substrate, hemin.

-

The activity of HO-1 was determined by measuring the production of bilirubin, a product of heme degradation, spectrophotometrically.

-

IC50 values were calculated by plotting the percentage of HO-1 inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Tumor Models: [4]

-

Animal Models:

-

MMTV-PyMT spontaneous breast cancer mouse model.

-

Subcutaneous MN/MCA1 sarcoma model in C57Bl/6 mice.

-

-

Treatment Regimen:

-

Mice with established tumors were treated with KCL-HO-1i (administered orally), chemotherapy (e.g., 5-fluorouracil or gemcitabine), or a combination of both.

-

-

Efficacy Assessment:

-

Tumor growth was monitored over time using caliper measurements.

-

At the end of the study, tumors were excised for further analysis.

-

-

Immunophenotyping:

-

Tumors were dissociated into single-cell suspensions.

-

Flow cytometry was used to quantify the infiltration of various immune cell populations, including CD8+ T-cells, within the tumor microenvironment.

-

Part 2: PF-07799933 (ARRY-440) - A Pan-Mutant BRAF Inhibitor

PF-07799933 (ARRY-440) is a selective, ATP-competitive small-molecule inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[6][7] It is designed to be effective against a broad range of BRAF mutations and to overcome resistance mechanisms that limit the efficacy of first-generation BRAF inhibitors.[6][8] Furthermore, it is brain-penetrant, addressing a significant site of metastasis for BRAF-mutant cancers.[6][8]

Core Mechanism of Action

The core mechanism of PF-07799933 is the direct inhibition of the kinase activity of various forms of the BRAF protein, including:

-

Class I BRAF mutants: Monomeric, constitutively active mutants such as V600E.[6]

-

Class II BRAF mutants: Dimeric, constitutively active mutants.[6]

-

Class III BRAF mutants: Mutants with impaired kinase activity that can activate wild-type CRAF through heterodimerization.[6]

By inhibiting these mutant forms of BRAF, PF-07799933 effectively suppresses the downstream signaling cascade of the RAF/MEK/ERK pathway, leading to decreased cell proliferation and tumor growth.[6] A key feature of PF-07799933 is its ability to disrupt BRAF-containing dimers, a common mechanism of acquired resistance to first-generation BRAF inhibitors.[8]

Signaling Pathway

The signaling pathway targeted by PF-07799933 is the canonical MAPK/ERK pathway, which is frequently dysregulated in cancer.

Quantitative Data

The following table summarizes the in vitro potency of PF-07799933.

| Cell Line | BRAF Status | Assay | IC50 (nM) | Reference |

| HT29 | V600E (Class I) | pERK Inhibition | 1.6 | [5] |

| Various Class I mutant cell lines | V600E/K/D/R | pERK Inhibition | 0.7 - 7 | [8] |

Experimental Protocols

In Vitro pERK Inhibition Assay: [8]

-

Cell Culture:

-

BRAF-mutant cancer cell lines were cultured in appropriate media.

-

-

Compound Treatment:

-

Cells were treated with a range of concentrations of PF-07799933 for a specified period.

-

-

Protein Extraction and Analysis:

-

Cell lysates were prepared, and protein concentrations were determined.

-

Western blotting was performed to detect the levels of phosphorylated ERK (pERK) and total ERK.

-

-

Data Analysis:

-

The intensity of the pERK bands was quantified and normalized to total ERK.

-

IC50 values were determined by plotting the percentage of pERK inhibition against the logarithm of the drug concentration.

-

In Vivo Xenograft Studies: [8]

-

Animal Models:

-

Immunocompromised mice were subcutaneously implanted with human cancer cell lines harboring various BRAF mutations.

-

-

Treatment Administration:

-

Once tumors reached a specified size, mice were treated with PF-07799933, often in combination with other agents like the MEK inhibitor binimetinib.

-

-

Efficacy Evaluation:

-

Tumor volumes were measured regularly to assess the anti-tumor activity of the treatment.

-

-

Pharmacodynamic Analysis:

-

At various time points after treatment, tumors were collected to analyze the levels of pERK and other downstream markers to confirm target engagement in vivo.

-

KCL-HO-1i and PF-07799933 (ARRY-440) represent two distinct and promising approaches to cancer therapy. KCL-HO-1i's immunomodulatory mechanism of action, focused on reprogramming the tumor microenvironment, holds the potential to enhance the efficacy of existing chemotherapies. In contrast, PF-07799933 offers a targeted approach to overcome resistance to previous generations of BRAF inhibitors by potently inhibiting a wide spectrum of BRAF mutations. The detailed preclinical data for both compounds provide a strong rationale for their continued clinical development. This guide has summarized the core mechanisms, supporting quantitative data, and key experimental methodologies to provide a comprehensive technical understanding for the scientific community.

References

- 1. New cancer drug boosts effectiveness of chemotherapy – even in resistant tumours | King's College London [kcl.ac.uk]

- 2. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 3. openaccessgovernment.org [openaccessgovernment.org]

- 4. An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

The Discovery and Development of PF-07799933: A Pan-Mutant BRAF Inhibitor for Advanced Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-07799933 (also known as Claturafenib or ARRY-440) is a potent, orally bioavailable, and selective ATP-competitive small-molecule inhibitor of the BRAF kinase.[1][2] Developed to address the limitations of previous-generation BRAF inhibitors, PF-07799933 exhibits a unique profile of activity against all three classes of BRAF mutations: Class I (V600 monomers), Class II (RAS-independent dimers), and Class III (RAS-dependent heterodimers).[1][3] Furthermore, its ability to penetrate the blood-brain barrier addresses a significant unmet need in patients with brain metastases.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of PF-07799933, with a focus on its mechanism of action, key experimental data, and future directions.

Introduction: The Rationale for a Pan-Mutant BRAF Inhibitor

Mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, are implicated in a significant percentage of human cancers, including melanoma, colorectal cancer, non-small cell lung cancer, and thyroid cancer.[1][4] The discovery of BRAF V600E mutations as a major oncogenic driver led to the development of first-generation BRAF inhibitors, which have shown significant clinical benefit in patients with BRAF V600-mutant tumors.

However, the efficacy of these inhibitors is often limited by the development of resistance, frequently driven by mechanisms that lead to the reactivation of the MAPK pathway. These resistance mechanisms include the emergence of BRAF splice variants or other alterations that promote BRAF dimerization, rendering first-generation inhibitors ineffective.[1] Additionally, these earlier inhibitors can paradoxically activate the MAPK pathway in BRAF wild-type cells, leading to certain toxicities. Moreover, a significant number of patients present with non-V600 BRAF mutations (Class II and III), for which there have been no approved targeted therapies.[1]

This clinical landscape highlighted the need for a next-generation BRAF inhibitor with a broader spectrum of activity against all classes of BRAF mutations and the ability to overcome key resistance mechanisms. PF-07799933 was designed to meet this need.

Discovery and Preclinical Development

PF-07799933 was discovered by Array BioPharma and is being developed by Pfizer.[3] Its discovery was guided by a strategy to create a potent and selective inhibitor that could effectively suppress signaling from both monomeric and dimeric forms of mutant BRAF, while sparing wild-type BRAF signaling to minimize paradoxical activation.

Mechanism of Action

PF-07799933 is an ATP-competitive inhibitor that binds to the kinase domain of BRAF.[1] Its mechanism of action is distinguished by its ability to inhibit the activity of all three classes of BRAF mutants.[1] By binding to and inhibiting these mutant forms of BRAF, PF-07799933 effectively blocks the downstream phosphorylation of MEK and ERK, leading to the inhibition of tumor cell proliferation.[1][2] A key feature of PF-07799933 is its ability to disrupt mutant BRAF-containing dimers, a common mechanism of resistance to first-generation BRAF inhibitors.[3] Furthermore, it demonstrates high selectivity for mutant BRAF over wild-type BRAF, which is believed to contribute to a wider therapeutic index.[1]

digraph "MAPK_Signaling_Pathway_and_PF-07799933_Inhibition" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=normal, color="#5F6368"];

// Nodes

RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];

RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"];

BRAF_WT [label="BRAF (Wild-Type)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CRAF [label="CRAF", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BRAF_mut_monomer [label="BRAF Class I\n(V600 Monomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

BRAF_mut_dimer [label="BRAF Class II/III\n(Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"];

ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"];

Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

PF07799933 [label="PF-07799933", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges

RTK -> RAS;

RAS -> BRAF_WT;

RAS -> CRAF;

BRAF_WT -> MEK;

CRAF -> MEK;

BRAF_mut_monomer -> MEK [style=bold, color="#EA4335"];

BRAF_mut_dimer -> MEK [style=bold, color="#EA4335"];

MEK -> ERK;

ERK -> Proliferation;

PF07799933 -> BRAF_mut_monomer [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];

PF07799933 -> BRAF_mut_dimer [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];

}

Caption: NCT05355701 Clinical Trial Workflow.

Preliminary Clinical Data

As of an August 2023 data cutoff, preliminary results from the Phase 1 trial have been reported.[5] PF-07799933 has been well-tolerated both as a monotherapy and in combination.[5] Encouragingly, multiple confirmed responses have been observed in patients with BRAF-mutant cancers who were refractory to approved RAF inhibitors, including responses in the brain.[3]

Safety:

The most common treatment-emergent adverse events (TEAEs) for monotherapy included fatigue, headache, and blurred vision. For combination therapy, peripheral edema, acneiform rash, diarrhea, and fatigue were most frequently reported.[5]

Efficacy:

At a dose of 225 mg twice daily, 4 out of 7 patients with BRAF V600E+ cancers showed a confirmed response, including one complete response in a patient with a primary brain tumor.[5] A confirmed response was also observed in a patient with a BRAF V600E mutation and a dimerizing BRAF splice variant, a known resistance mechanism.[5]

Experimental Protocols

Detailed experimental protocols for the studies on PF-07799933 are not fully available in the public domain. The following are representative protocols based on standard laboratory procedures for the types of experiments conducted.

pERK Inhibition Assay (Representative Protocol)

-

Cell Culture: Cancer cell lines with known BRAF mutations are cultured in appropriate media and conditions to achieve exponential growth.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of PF-07799933 or vehicle control for a specified period (e.g., 1-2 hours).

-

Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the pERK and total ERK bands is quantified, and the ratio of pERK to total ERK is calculated. The IC50 value is determined by plotting the percentage of pERK inhibition against the log concentration of PF-07799933.

In Vivo Xenograft Model (Representative Protocol)

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.

-

Tumor Cell Implantation: Human cancer cells with specific BRAF mutations are harvested and suspended in a suitable medium (e.g., PBS or Matrigel). The cell suspension is then subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using a standard formula (e.g., (Length x Width²) / 2).

-

Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. PF-07799933 is formulated in an appropriate vehicle and administered orally at specified doses and schedules (e.g., once or twice daily). The control group receives the vehicle only.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treatment groups to the control group.

-

Pharmacodynamic and Pharmacokinetic Analysis: At the end of the study, tumors and plasma samples may be collected to assess target engagement (e.g., pERK levels) and drug concentrations, respectively.

Future Directions

The development of PF-07799933 is ongoing, with the Phase 1 trial continuing to enroll patients. Future development will likely focus on:

-

Establishing the recommended Phase 2 dose and schedule for both monotherapy and combination therapies.

-

Further evaluating the efficacy of PF-07799933 in larger, more defined patient populations in later-phase clinical trials.

-

Exploring its activity in a broader range of BRAF-mutant cancers.

-

Investigating potential biomarkers of response and resistance to PF-07799933.

Conclusion

PF-07799933 is a promising next-generation BRAF inhibitor with a unique profile of activity against all classes of BRAF mutations, including those that confer resistance to earlier-generation inhibitors. Its ability to penetrate the brain further enhances its therapeutic potential. The preliminary clinical data are encouraging, demonstrating a manageable safety profile and significant anti-tumor activity in a heavily pre-treated patient population. The ongoing clinical development of PF-07799933 will be crucial in defining its role in the treatment of BRAF-mutant cancers.

References

- 1. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 2. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]

ARRY-440 (Claturafenib): A Technical Whitepaper on the Pan-Mutant BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-440, also known as Claturafenib or PF-07799933, is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the BRAF kinase.[1][2][3] This document provides a comprehensive technical overview of ARRY-440, including its chemical structure, physicochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity. All quantitative data are summarized in structured tables for ease of reference.

Chemical Structure and Properties

ARRY-440 is a synthetic organic compound belonging to the class of quinazolinone derivatives. Its chemical structure is characterized by a complex arrangement of aromatic and heterocyclic rings, contributing to its high affinity and selectivity for the BRAF kinase.

Table 1: Chemical Identifiers and Properties of ARRY-440

| Property | Value | Reference |

| IUPAC Name | N-(2-chloro-3-((5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-4-fluorophenyl)-3-fluoroazetidine-1-sulfonamide | [4] |

| Synonyms | Claturafenib, PF-07799933, ARRY-440 | [4] |

| Molecular Formula | C18H15Cl2F2N5O3S | [4] |

| Molecular Weight | 490.31 g/mol | [4] |

| CAS Number | 2754408-94-9 | [4] |

| SMILES | CN1C=NC2=C(C(=C(C=C2)NC3=C(C(=CC=C3F)NS(=O)(=O)N4CC(C4)F)Cl)Cl)C1=O | [5] |

| InChI | InChI=1S/C18H15Cl2F2N5O3S/c1-25-10-20-13-8-12(21)14(15(18(25)26)19-13)22-11-5-4-7(23)6-9(11)24-31(27,28)27-2-3(22)1-27/h4-6,8,10,24H,1-3H2,(H,22,26) | [5] |

Table 2: Physicochemical Properties of ARRY-440

| Property | Value | Reference |

| Solubility | 10 mM in DMSO | [1] |

| ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2][6] | |

| ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [6] | |

| ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [6] | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2][4] |

Mechanism of Action and Biological Activity

ARRY-440 is a selective, ATP-competitive inhibitor of both monomeric (Class I) and dimeric (Class II and III) BRAF mutants.[4] Its mechanism of action involves binding to the kinase domain of BRAF, thereby inhibiting its activity and disrupting the downstream MEK-ERK signaling pathway.[3] A key feature of ARRY-440 is its ability to disrupt mutant-BRAF:wild-type-CRAF dimers, a mechanism of resistance to first-generation BRAF inhibitors, while sparing wild-type BRAF-CRAF dimers, which is thought to contribute to a wider therapeutic index.[1][7]

Signaling Pathway

The following diagram illustrates the role of ARRY-440 in the BRAF signaling pathway.

In Vitro Activity

ARRY-440 demonstrates potent and broad inhibition of phosphorylated ERK (pERK) levels across a panel of cancer cell lines harboring various BRAF mutations.

Table 3: In Vitro Inhibitory Activity of ARRY-440

| BRAF Mutation Class | IC50 Range (nM) | Cell Line Example | Reference |

| Class I (V600) | 0.7 - 7 | HT29 (1.6 nM) | [4][6][8] |

| Class II | 10 - 14 | - | [4][8] |

| Class III | 0.8 - 7.8 | - | [4][8] |

| Indel | 113 - 179 | - | [4][8] |

| Acquired BRAF p61 splice variant | 59 | - | [4][8] |

| Acquired NRASQ61K | 16 | - | [4][8] |

| BRAF Wild-Type | ≥ 9800 | - | [4][8] |

Experimental Protocols

Co-Immunoprecipitation of Endogenous RAF Proteins

This protocol describes the methodology used to assess the effect of ARRY-440 on the dimerization of RAF proteins.

Methodology:

-

Cell Culture: MEL21514 or A375-NRASQ61K cells are plated at a density of 1.5 x 10^7 cells per 150-mm dish.[8]

-

Treatment: Cells are incubated at 37°C and 5% CO2 with either DMSO (vehicle control) or the indicated concentrations of ARRY-440 for 1 hour.[8]

-

Cell Lysis: Cell lysates are harvested in 1 mL per dish of magnesium lysis buffer (25 mmol/L HEPES pH 7.5, 75 mmol/L NaCl, 5 mmol/L MgCl2, 5% glycerol, and 0.1% NP-40) supplemented with HALT protease/phosphatase inhibitor cocktail.[8]

-

Immunoprecipitation: The cell lysate is incubated with a primary antibody specific to the target RAF protein overnight at 4°C with rotation.

-

Bead Capture: Protein A/G magnetic beads are added to the lysate and incubated for 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the RAF proteins of interest to assess dimerization.

Isothermal Stability Shift Dose-Response Assay (ITDR)

This assay is used to determine the binding affinity of ARRY-440 to its target protein in a cellular context.

Methodology:

-

Cell Preparation: Trypsinized A375 cell pellets are resuspended in PBS.[8]

-

Compound Treatment: Cells are treated with DMSO or varying concentrations of ARRY-440 (0.122 to 2,000 nmol/L) for 30 minutes at 37°C.[8]

-

Thermal Challenge: The cells are heated to 50°C for 3 minutes in a thermal cycler.[8]

-

Centrifugation: The heated cells are promptly centrifuged at 4,700 rpm for 30 seconds at 4°C to pellet the aggregated, unstable proteins.[8]

-

Analysis: The supernatant containing the soluble, stabilized protein is collected and analyzed by a suitable method (e.g., Western blot or ELISA) to quantify the amount of target protein that remained soluble, from which the binding affinity can be calculated.

Preclinical and Clinical Development

ARRY-440 has demonstrated broad in vivo anti-tumor activity against both BRAF V600E and non-V600 mutations in xenograft models.[1] Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain metastases, a common occurrence in BRAF-mutant cancers.[1]

A Phase 1 clinical trial (NCT05355701) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARRY-440 as a single agent and in combination with other therapies in patients with advanced solid tumors harboring BRAF alterations.[5][9][10] The study employs a novel, rapid pharmacokinetics-informed dose-escalation design to accelerate the determination of the optimal dose.[4][8]

Conclusion

ARRY-440 (Claturafenib) is a next-generation, brain-penetrant, pan-mutant BRAF inhibitor with a promising preclinical profile. Its unique mechanism of disrupting BRAF dimers while sparing wild-type RAF signaling addresses key resistance mechanisms to existing therapies. Ongoing clinical evaluation will further elucidate its therapeutic potential in patients with BRAF-mutant cancers.

References

- 1. PF-07799933 (Claturafenib, ARRY-440) | mutant BRAF inhibitor | Probechem Biochemicals [probechem.com]

- 2. Claturafenib | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]

- 3. Facebook [cancer.gov]

- 4. invivochem.net [invivochem.net]

- 5. claturafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Claturafenib (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

Claturafenib: An In-depth Technical Guide to its Molecular Target and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claturafenib (PF-07799933; ARRY-440) is a potent, selective, and brain-penetrant small-molecule inhibitor of pan-mutant B-Raf (BRAF) kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] Developed to overcome the limitations of previous generation BRAF inhibitors, Claturafenib exhibits significant activity against both Class I (V600) and Class II/III (non-V600) BRAF mutations.[4][6] A key feature of its mechanism is the disruption of BRAF-containing dimers, a common mode of intrinsic and acquired resistance to first-generation BRAF inhibitors, while notably sparing wild-type RAF signaling and thus avoiding the paradoxical activation of the MAPK pathway.[3][5][7] This technical guide provides a comprehensive analysis of Claturafenib's molecular target, its mechanism of action, and the signaling pathways it modulates. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

Molecular Target and Kinase Selectivity

Claturafenib is an ATP-competitive inhibitor that primarily targets BRAF, a serine/threonine-protein kinase that functions as a central regulator of the MAPK/ERK signaling cascade.[6] The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation due to BRAF mutations is a key driver in a multitude of human cancers.[6]

Inhibitory Activity against Mutant BRAF

Claturafenib has demonstrated broad activity against various classes of BRAF mutations, which are categorized based on their mechanism of activation and dimerization dependency. It effectively inhibits the downstream signaling, as measured by the phosphorylation of ERK (pERK), in cell lines harboring Class I, II, and III BRAF mutations.[1][4]

| BRAF Mutant Class | Cell Line Examples | pERK Inhibition IC50 (nM) |

| Class I (Monomers, e.g., V600E) | HT29 | 1.6[1][2] |

| A375 | 0.7 - 7[1][4] | |

| Class II (Dimers, e.g., G469A) | Various | 10 - 14[1][4] |

| Class III (Dimers, e.g., K601E) | Various | 0.8 - 7.8[1][4] |

| Indel Mutants | Various | 113 - 179[1][4] |

| Acquired Resistance (BRAF p61 splice variant) | - | 59[1][4] |

| Acquired Resistance (NRASQ61K) | - | 16[1][4] |

| Wild-Type BRAF | - | ≥ 9,800[4] |

Kinase Selectivity Profile

Signaling Pathway Analysis

Claturafenib exerts its therapeutic effect by modulating the MAPK/ERK signaling pathway. Its unique mechanism of action allows it to overcome resistance mechanisms that plague earlier BRAF inhibitors.

The MAPK/ERK Signaling Pathway

The canonical MAPK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases (ARAF, BRAF, CRAF) to the cell membrane, where they dimerize and become activated. Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Claturafenib (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]

- 4. PF-07799933 (Claturafenib, ARRY-440) | mutant BRAF inhibitor | Probechem Biochemicals [probechem.com]

- 5. PF-07799933 (Claturafenib) - Chemietek [chemietek.com]

- 6. BRAFi | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 7. claturafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Preclinical Profile of PF-07799933 (ARRY-440): A Pan-Mutant BRAF Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Preclinical Data of PF-07799933 (ARRY-440) in Cancer Cell Lines

Introduction

PF-07799933, also known as ARRY-440 and claturafenib, is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the BRAF kinase.[1][2] It is a next-generation, pan-mutant BRAF inhibitor designed to target tumors harboring a wide range of BRAF mutations, including Class I (V600), Class II, and Class III alterations.[1][3] This technical guide provides a comprehensive overview of the preclinical data for PF-07799933 in cancer cell lines, focusing on its mechanism of action, effects on cell signaling, and anti-proliferative activity.

Mechanism of Action

PF-07799933 selectively binds to and inhibits the kinase activity of both monomeric (Class I) and dimeric (Class II and III) forms of mutant BRAF.[1][3] This inhibition prevents the phosphorylation of downstream targets in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a critical pathway for cell proliferation, differentiation, and survival that is often constitutively activated in cancers with BRAF mutations.[1][2] A key feature of PF-07799933 is its ability to inhibit BRAF-containing dimers, including heterodimers with CRAF, which is a mechanism of resistance to first-generation BRAF inhibitors.[3][4] Importantly, it spares the formation of ARAF and CRAF homodimers, potentially leading to a wider therapeutic index.[4]

Signaling Pathway Inhibition

The primary signaling pathway targeted by PF-07799933 is the RAF/MEK/ERK pathway. In cancer cells with activating BRAF mutations, the pathway is aberrantly switched on, leading to uncontrolled cell growth. PF-07799933 blocks the initial step in this cascade by inhibiting mutant BRAF.

In Vitro Anti-proliferative Activity

PF-07799933 has demonstrated potent anti-proliferative activity across a panel of cancer cell lines harboring various BRAF mutations. The inhibitory effects on phosphorylated ERK (pERK), a key downstream biomarker of pathway activity, have been quantified.

| Cell Line | Cancer Type | BRAF Mutation | pERK IC50 (nmol/L) |

| A375 | Melanoma | V600E (Class I) | 0.7 - 7 |

| Multiple Lines | Various | Class II | 10 - 14 |

| Multiple Lines | Various | Class III | 0.8 - 7.8 |

| Multiple Lines | Various | Indel | 113 - 179 |

| BRAF p61 splice variant | Not Specified | Acquired Resistance | 59 |

| NRASQ61K | Not Specified | Acquired Resistance | 16 |

| BRAF wild-type | Various | Wild-type | ≥9,800 |

| Table 1: In vitro inhibition of pERK by PF-07799933 in various cancer cell lines.[5] |

Experimental Protocols

Cell Viability and pERK Inhibition Assays

Cell Lines and Culture: Patient-derived cancer cell lines were authenticated by short tandem repeat (STR) profiling and maintained in appropriate culture media.[3]

pERK Inhibition Assay: Cells were treated with PF-07799933 for 1 hour.[6] Following treatment, cell lysates were collected and subjected to analysis of phosphorylated ERK (pERK) levels, likely using methods such as Western blotting or ELISA, to determine the concentration of the inhibitor required for 50% inhibition (IC50).

Isothermal Dose-Response (ITDR) Assay

Objective: To confirm direct binding of PF-07799933 to its target, BRAFV600E.

Procedure:

-

A375 melanoma cell pellets (BRAFV600E-mutant) were resuspended in PBS.

-

Cell suspensions were treated with a range of PF-07799933 concentrations (0.122 to 2,000 nmol/L) or DMSO (vehicle control) for 30 minutes at 37°C.[5]

-

The cells were then heated to 50°C for 3 minutes to induce thermal denaturation of proteins.[5]

-

Following a brief centrifugation, the amount of soluble BRAFV600E and CRAF protein remaining in the supernatant was quantified to assess the stabilizing effect of drug binding.[5]

In Vivo Xenograft Studies

PF-07799933, both as a monotherapy and in combination with the MEK inhibitor binimetinib, has been shown to inhibit tumor growth in mouse xenograft models.[3][7] These models included tumors driven by mutant BRAF that functions as dimers and BRAFV600E tumors with acquired resistance to current RAF inhibitors.[3][7] The compound is also noted to be brain-penetrant, a significant advantage for treating brain metastases.[3][8]

Conclusion

The preclinical data for PF-07799933 (ARRY-440) demonstrate its potent and selective inhibition of a broad range of BRAF mutations, including those that confer resistance to earlier-generation inhibitors. Its mechanism of action, involving the disruption of BRAF-containing dimers while sparing other RAF dimers, and its ability to penetrate the central nervous system, position it as a promising therapeutic agent for patients with BRAF-mutant cancers.[3][4][8] The in vitro and in vivo studies provide a strong rationale for its ongoing clinical development.[9][10][11]

References

- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 2. Facebook [cancer.gov]

- 3. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Claturafenib (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. asco.org [asco.org]

- 10. mskcc.org [mskcc.org]

- 11. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

The Pan-Mutant BRAF Inhibitor PF-07799933: A Technical Overview of its Interaction with BRAF Mutants

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07799933 (also known as ARRY-440) is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the BRAF kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation for the treatment of advanced solid tumors harboring BRAF alterations.[3][4] This technical guide provides a comprehensive overview of the binding characteristics of PF-07799933 to various BRAF mutants, details the experimental protocols used to determine its activity, and illustrates the relevant biological pathways and experimental workflows.

PF-07799933 is distinguished as a pan-mutant BRAF inhibitor, demonstrating activity against Class I (V600), Class II (dimeric), and Class III (transactivating) BRAF mutations.[2] This broad activity profile suggests its potential to overcome resistance mechanisms that limit the efficacy of first and second-generation BRAF inhibitors.[2]

Binding Affinity and Cellular Potency

Direct quantitative binding affinity data (e.g., Kd or Ki values) for PF-07799933 to a comprehensive panel of purified BRAF mutant proteins are not extensively available in the public domain. However, the cellular potency of PF-07799933 has been characterized through the inhibition of phosphorylated ERK (pERK), a downstream effector in the MAPK signaling pathway. These IC50 values provide a functional measure of the inhibitor's efficacy in a cellular context.

An Isothermal Differential Scanning Fluorimetry (ITDR) assay indicated that PF-07799933 binds to BRAFV600E with a 10-fold higher affinity compared to wild-type CRAF in A375 melanoma cell lysates, highlighting its selectivity for the mutant BRAF kinase.[1]

The following table summarizes the cellular potency of PF-07799933 against various BRAF mutant cell lines, as determined by pERK inhibition assays.

| BRAF Mutant Class | BRAF Alteration | Cell Line | pERK Inhibition IC50 (nM) |

| Class I | V600E | HT29 | 1.6 |

| V600E | A375 | Not explicitly stated, but potent | |

| V600K | SK-MEL-28 | Not explicitly stated, but potent | |

| Class II | G469A | MDA-MB-231 | 10-14 |

| K601E | Not Specified | Potent | |

| Class III | D594G | Not Specified | Potent |

| Acquired Resistance | V600E + p61 Splice Variant | Not Specified | 59 |

| V600E + NRASQ61K | Not Specified | 16 |

Note: The IC50 values represent the concentration of PF-07799933 required to inhibit 50% of pERK signaling in cellular assays and are a measure of functional potency, not direct binding affinity.

Experimental Protocols

The determination of kinase inhibitor binding affinity and cellular potency involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments relevant to the characterization of PF-07799933.

pERK Inhibition Assay (Cellular Potency)

This assay measures the ability of an inhibitor to block the phosphorylation of ERK in cells, providing a functional readout of target engagement in the MAPK pathway.

Protocol:

-

Cell Culture: BRAF mutant cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of PF-07799933 for a specified period (e.g., 1-2 hours).

-

Cell Lysis: After treatment, cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent analysis.

-

Detection of pERK and Total ERK:

-

Western Blotting: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. A secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase) is then used for visualization.

-

ELISA/HTRF: Alternatively, a plate-based immunoassay such as ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) can be used for higher throughput analysis. These assays utilize specific antibody pairs to capture and detect pERK and total ERK.

-

-

Data Analysis: The signal intensity for pERK is normalized to the signal for total ERK for each compound concentration. The resulting data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Protocol:

-

Sample Preparation:

-

Recombinant, purified BRAF mutant protein is dialyzed extensively against a suitable buffer.

-

PF-07799933 is dissolved in the same dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

-

Instrument Setup:

-

The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).

-

The sample cell is loaded with the BRAF mutant protein solution.

-

The injection syringe is loaded with the PF-07799933 solution.

-

-

Titration:

-

A series of small, precise injections of the PF-07799933 solution are made into the sample cell containing the BRAF protein.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.

-

These values are then plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated from these values.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol:

-

Sensor Chip Preparation:

-

A suitable sensor chip (e.g., a CM5 chip) is activated to create a reactive surface.

-

Recombinant, purified BRAF mutant protein is immobilized onto the sensor surface via a covalent linkage (e.g., amine coupling).

-

Any remaining reactive sites on the surface are then deactivated.

-

-

Binding Analysis:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

A series of solutions containing different concentrations of PF-07799933 are injected over the surface. The binding of the inhibitor to the immobilized BRAF protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

After each injection, the running buffer is flowed over the surface to monitor the dissociation of the inhibitor.

-

-

Surface Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound inhibitor from the surface, allowing for subsequent binding cycles.

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed to determine the kon and koff for each concentration of the inhibitor.

-

The Kd is then calculated as the ratio of koff to kon.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the BRAF signaling pathway, the mechanism of action of PF-07799933, and the general workflow for assessing kinase inhibitor potency.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the site of action of PF-07799933.

Caption: General workflow for determining the binding affinity and cellular potency of a kinase inhibitor.

Conclusion

PF-07799933 is a promising pan-mutant BRAF inhibitor with potent activity against a range of clinically relevant BRAF mutations, including those that confer resistance to earlier-generation inhibitors. While direct quantitative binding affinity data remains limited in publicly accessible literature, cellular potency data strongly supports its robust and broad-spectrum activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on the characterization and advancement of novel kinase inhibitors. Further disclosure of direct binding data from biochemical assays will be crucial for a more complete understanding of the structure-activity relationship and the thermodynamic drivers of PF-07799933's interaction with its targets.

References

The Dual-Action Mechanism of ARRY-440: A Technical Guide to the Inhibition of BRAF Monomers and Dimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-440 (also known as PF-07799933 and Claturafenib) is a potent and selective, next-generation pan-mutant BRAF inhibitor engineered to overcome the limitations of previous BRAF-targeted therapies.[1][2] A primary challenge in the clinical application of first-generation BRAF inhibitors is the development of resistance, often mediated by the formation of BRAF-containing dimers, and the dose-limiting toxicity associated with paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3][4] This technical guide provides an in-depth examination of the mechanism of action of ARRY-440, with a specific focus on its ability to effectively inhibit both BRAF monomers and dimers, thereby addressing these key resistance mechanisms. We will detail the quantitative biochemical and cellular activity of ARRY-440, provide comprehensive experimental protocols for assessing its efficacy, and illustrate the underlying signaling pathways and experimental workflows.

Introduction: The Evolving Landscape of BRAF Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The BRAF kinase, a central component of this cascade, is one of the most frequently mutated genes in human cancers.[5] Class I BRAF mutations, such as the well-characterized V600E mutation, lead to constitutively active BRAF monomers that are highly sensitive to first-generation BRAF inhibitors.[1] However, the clinical durability of these inhibitors is often compromised by the emergence of resistance, frequently driven by the formation of BRAF-containing homo- and heterodimers.[1][3] Furthermore, these earlier inhibitors can induce a phenomenon known as "paradoxical activation," where the inhibitor promotes the dimerization and activation of wild-type RAF kinases, leading to unwanted pathway activation in non-tumor cells and contributing to adverse events.[6][7]

ARRY-440 was developed to address these challenges. It is a brain-penetrant, selective, pan-mutant BRAF inhibitor that demonstrates robust activity against both BRAF monomers and dimers.[1][2] Crucially, ARRY-440 spares wild-type ERK signaling, thereby mitigating paradoxical activation.[1][2] This dual mechanism of action positions ARRY-440 as a promising therapeutic agent for a broader range of BRAF-mutant cancers, including those with acquired resistance to first-generation inhibitors and those harboring non-V600 mutations that signal as dimers.[1][3]

Quantitative Analysis of ARRY-440 Activity

The efficacy of ARRY-440 has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its potent and selective inhibition of various BRAF mutants while sparing wild-type signaling.

Table 1: Cellular Potency of ARRY-440 against pERK Inhibition in BRAF-Mutant Cell Lines

| BRAF Mutation Class | Cell Line | IC50 (nM) for pERK Inhibition |

| Class I (Monomer) | HT29 (V600E) | 1.6[8] |

| A375 (V600E) | 0.7 - 7[9][10] | |

| Class II (Dimer) | Various | 10 - 14[9][10] |

| Class III (Dimer) | Various | 0.8 - 7.8[9][10] |

| Indel | Various | 113 - 179[9][10] |

| Acquired Resistance | BRAF p61 splice variant | 59[9][10] |

| NRAS Q61K | 16[9][10] | |

| Wild-Type BRAF | Various | ≥9,800[9][10] |

Table 2: Comparative Binding Affinity of ARRY-440

| Target | Assay Method | Relative Affinity |

| BRAF V600E | Isothermal Stability Shift Dose-Response (ITDR) | 10-fold higher affinity compared to wild-type CRAF[6][9] |

| Wild-Type CRAF | Isothermal Stability Shift Dose-Response (ITDR) |

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the MAPK signaling pathway, the mechanism of paradoxical activation by first-generation BRAF inhibitors, and the dual-action mechanism of ARRY-440.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of ARRY-440.

In Vitro BRAF Kinase Assay

This assay measures the direct inhibitory effect of ARRY-440 on the kinase activity of recombinant BRAF.

-

Objective: To determine the IC50 value of ARRY-440 against BRAF V600E and wild-type BRAF.

-

Principle: A luminescence-based assay that quantifies ATP consumption during the phosphorylation of a substrate (e.g., inactive MEK1) by BRAF. A decrease in luminescence indicates higher kinase activity.

-

Materials:

-

Recombinant human BRAF (V600E or wild-type)

-

Inactive MEK1 substrate

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ARRY-440 serial dilutions in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of ARRY-440 in kinase buffer with a final DMSO concentration of ≤1%.

-

In a 96-well plate, add the kinase buffer, recombinant BRAF enzyme, and inactive MEK1 substrate.

-

Add the ARRY-440 dilutions or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each ARRY-440 concentration relative to the vehicle control.

-

Determine the IC50 value using non-linear regression analysis.

-

Western Blot for pERK Inhibition in Cellular Assays

This assay assesses the ability of ARRY-440 to inhibit MAPK pathway signaling in a cellular context.

-

Objective: To determine the cellular IC50 of ARRY-440 for the inhibition of ERK phosphorylation.

-

Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) in cell lysates after treatment with ARRY-440. Total ERK or a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Materials:

-

BRAF-mutant cancer cell lines (e.g., A375, HT-29)

-

Cell culture medium and supplements

-

ARRY-440 serial dilutions

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of ARRY-440 or DMSO for 1-2 hours.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and/or a loading control.

-

Quantify band intensities and normalize the pERK signal to the total ERK or loading control signal.

-

Plot the normalized pERK levels against the ARRY-440 concentration to determine the IC50.

-

Co-Immunoprecipitation for BRAF Dimer Disruption

This assay is used to determine if ARRY-440 can disrupt the interaction between BRAF and its binding partners (e.g., CRAF).

-

Objective: To qualitatively or quantitatively assess the disruption of BRAF-containing dimers by ARRY-440.

-

Principle: An antibody specific to one of the interacting proteins (e.g., BRAF) is used to pull down the protein complex from the cell lysate. The presence of the other protein (e.g., CRAF) in the immunoprecipitated complex is then detected by Western blot.

-

Materials:

-

Cell lines known to have BRAF dimers (e.g., those with acquired resistance to first-generation inhibitors).

-

ARRY-440

-

Co-immunoprecipitation lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-BRAF) and Western blotting (e.g., anti-CRAF, anti-BRAF)

-

Protein A/G magnetic beads

-

-

Procedure:

-

Treat cells with ARRY-440 or a control compound for a specified time.

-

Lyse the cells in a non-denaturing co-immunoprecipitation buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting for the presence of the co-immunoprecipitated protein.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of ARRY-440 with BRAF in a cellular environment.

-

Objective: To demonstrate direct binding of ARRY-440 to BRAF in intact cells.

-

Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.[11][12]

-

Materials:

-

Cells expressing the target BRAF protein

-

ARRY-440

-

PBS with protease inhibitors

-

PCR tubes and a thermal cycler

-

Lysis method (e.g., freeze-thaw cycles)

-

High-speed centrifuge

-

Western blotting reagents and equipment

-

-

Procedure:

-

Treat cells with ARRY-440 or vehicle control.

-

Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures for a set time (e.g., 3 minutes) in a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by high-speed centrifugation.

-

Analyze the amount of soluble BRAF in the supernatant by Western blot.

-

Plot the amount of soluble BRAF as a function of temperature to generate a melting curve. A shift in the curve for ARRY-440-treated cells indicates target engagement.

-

Conclusion

ARRY-440 represents a significant advancement in the development of BRAF inhibitors. Its ability to potently and selectively inhibit both BRAF monomers and dimers, while sparing wild-type signaling, addresses the key limitations of earlier-generation agents. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the unique mechanism of action of ARRY-440. The continued exploration of such next-generation inhibitors holds great promise for improving therapeutic outcomes for patients with a wide spectrum of BRAF-mutant cancers.

References

- 1. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. In Silico Identification of Novel and Potent Inhibitors Against Mutant BRAF (V600E), MD Simulations, Free Energy Calculations, and Experimental Determination of Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Claturafenib (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]

- 10. PF-07799933 (Claturafenib, ARRY-440) | mutant BRAF inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Studies of ERK Signaling Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "KCL-440" did not yield any publicly available scientific data. Therefore, this technical guide has been generated using the well-characterized and extensively documented MEK1/2 inhibitor, U0126 , as a representative compound to illustrate the requested data presentation, experimental protocols, and visualizations for studying ERK signaling inhibition in vitro. The data and methodologies presented herein pertain to U0126 and serve as a template for the analysis of novel ERK pathway inhibitors.

Introduction to ERK Signaling and Inhibition

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a central role in the regulation of a wide array of cellular processes, including proliferation, differentiation, survival, and migration. The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (e.g., RAF), a MAP Kinase Kinase (MEK1 and MEK2), and a MAP Kinase (ERK1 and ERK2). Dysregulation of the ERK pathway is a common hallmark of many human cancers, making it a prime target for therapeutic intervention.

U0126 is a potent and selective inhibitor of MEK1 and MEK2.[1][2][3] It functions as a non-competitive inhibitor with respect to ATP, binding to a unique site on the MEK enzymes and preventing their activation of ERK1 and ERK2.[3] By inhibiting MEK, U0126 effectively blocks the phosphorylation and subsequent activation of ERK, thereby inhibiting downstream signaling. This guide provides an in-depth overview of the in vitro methodologies used to characterize the effects of MEK inhibitors like U0126 on the ERK signaling pathway.

Quantitative Data Summary

The inhibitory activity of a compound on its target kinases is a critical parameter. For MEK inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50) against MEK1 and MEK2.

| Compound | Target(s) | IC50 (MEK1) | IC50 (MEK2) | Assay Type |

| U0126 | MEK1/2 | 72 nM[2][3][4] | 58 nM[2][3][4] | Cell-free kinase assay |

| U0126 | MEK1/2 | 0.07 µM[5][6] | 0.06 µM[5][6] | Cell-free kinase assay |

Note: IC50 values can exhibit slight variations between different studies due to differences in experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's activity. Below are methodologies for key in vitro experiments to study ERK signaling inhibition.

Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition

This protocol details the procedure for treating cultured cells with a MEK inhibitor and subsequently analyzing the phosphorylation status of ERK1/2 by Western blot.

3.1.1 Materials and Reagents

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

U0126 (or test compound), dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera-based imager)

3.1.2 Procedure

-

Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

Serum Starvation: To reduce basal ERK activity, serum-starve the cells for 12-16 hours in a low-serum medium.[7]

-

Compound Treatment: Prepare working solutions of U0126 in serum-free medium. A typical final concentration is 10-20 µM. Treat the serum-starved cells with the U0126 solution or a vehicle control (DMSO) for 1-2 hours at 37°C.[8]

-

Cell Lysis:

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[8]

-

Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-50 µg per lane) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[8][9]

-

SDS-PAGE and Transfer:

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[8]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.[8]

-

Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.[8]

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1-2 hours at room temperature.[8]

-

Wash the membrane as in the previous step.[8]

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.

3.2.1 Materials and Reagents

-

96-well cell culture plates

-

Complete growth medium

-

U0126 (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

-

Microplate reader

3.2.2 Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.[8]

-

Compound Treatment: Prepare serial dilutions of U0126 in complete growth medium. Remove the medium from the wells and add 100 µL of the U0126 dilutions. Include a vehicle control (DMSO). Typical concentrations might range from 1 µM to 50 µM.[8]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

Caption: The MAPK/ERK Signaling Pathway and the site of inhibition by U0126.

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Caption: Mechanism of action of U0126 on the MEK-ERK signaling axis.

References

- 1. invivogen.com [invivogen.com]

- 2. U0126 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. selleckchem.com [selleckchem.com]

- 7. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad.com [bio-rad.com]

In-Depth Technical Guide: Pharmacodynamics of PF-07799933 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07799933 (also known as ARRY-440) is an orally bioavailable, selective, ATP-competitive small-molecule inhibitor of RAF kinases. It has demonstrated potent activity against tumors harboring BRAF Class I (V600-mutant), Class II (non-V600-mutant dimers), and Class III (loss-of-function mutations) alterations. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of PF-07799933 in various xenograft models, summarizing key efficacy data and detailing the experimental protocols utilized in these pivotal studies.

Mechanism of Action: Targeting the RAF/MEK/ERK Pathway

PF-07799933 is designed to suppress the constitutively activated RAF/MEK/ERK signaling pathway, a critical driver of cell proliferation and survival in many cancers with BRAF mutations. By binding to and inhibiting both monomeric (Class I) and dimeric (Class II and III) forms of mutant BRAF, PF-07799933 effectively blocks downstream signaling to MEK and ERK.[1] Notably, PF-07799933 is highly selective for mutant BRAF, which is believed to contribute to a wider therapeutic safety index.[1] Preclinical evidence also suggests that PF-07799933 is brain-penetrant, a significant feature for treating tumors with central nervous system involvement.[1]

Pharmacodynamic Efficacy in Xenograft Models

PF-07799933 has demonstrated significant anti-tumor activity as a single agent and in combination with other targeted therapies in a variety of preclinical xenograft models. The following tables summarize the quantitative data from these studies.

Table 1: Single-Agent Activity of PF-07799933 in BRAF-Mutant Xenograft Models

| Xenograft Model | BRAF Mutation Class | Treatment | Dosing Schedule | Outcome | Reference |

| BRAF V600E Mutant | Class I | PF-07799933 | Not Specified | Tumor Regression | [2] |

| BRAF G469A Mutant | Class II | PF-07799933 | Not Specified | Tumor Regression | [2] |

| BRAF K601E Mutant | Class II | PF-07799933 | Not Specified | Tumor Regression | [2] |

| BRAF indel Mutant | Not Specified | PF-07799933 | Not Specified | Tumor Regression | [2] |

Table 2: Combination Therapy with PF-07799933 in a BRAF V600E-Mutant PDX Model with Acquired Resistance

| Xenograft Model | BRAF Alteration | Treatment | Dosing Schedule | Outcome | Reference |

| Melanoma PDX | BRAF V600E + p61 splice variant | PF-07799933 + Binimetinib | Not Specified | Augmented Efficacy, Tumor Regression | [2] |

Experimental Protocols

The following section details the methodologies employed in the xenograft studies to evaluate the pharmacodynamics of PF-07799933.

Establishment of Xenograft Models

-

Cell Lines and Patient-Derived Xenografts (PDX): A variety of human cancer cell lines and PDX models with characterized BRAF mutations (Class I, II, and III) were utilized.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) were used to host the xenograft tumors.

-

Tumor Implantation:

-

Cancer cells were cultured and harvested during their exponential growth phase.

-

A specific number of cells (typically 1x10^6 to 10x10^6) were resuspended in a suitable medium, often mixed with Matrigel, to a final volume of 100-200 µL.

-

The cell suspension was subcutaneously implanted into the flank of each mouse.

-

For intracranial models, a stereotactic apparatus was used to inject tumor cells into the brain.

-

-

Tumor Growth Monitoring:

-

Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Tumor volume was measured regularly (e.g., twice weekly) using digital calipers.

-

Tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Body weight of the animals was also monitored as an indicator of general health and treatment toxicity.

-

Drug Administration

-

Formulation: PF-07799933 was formulated for oral administration. The specific vehicle used for suspension is a critical detail for reproducibility.

-

Dosing: Animals were dosed orally (e.g., by gavage) according to the schedules outlined in the study design (e.g., once or twice daily).

-

Combination Studies: In studies evaluating combination therapies, the second agent (e.g., binimetinib) was administered according to its established preclinical dosing regimen.

Pharmacodynamic Assessment

-

Tumor Volume Analysis: The primary endpoint was typically the change in tumor volume over time. Data are often presented as mean tumor volume ± SEM for each treatment group.

-

Tumor Growth Inhibition (TGI): TGI is calculated to quantify the efficacy of the treatment.

-

Tumor Regression: In cases of significant efficacy, the percentage of tumor regression from the initial volume is reported.

-

Biomarker Analysis: In some studies, tumors may be excised at the end of the study for analysis of target engagement and downstream pathway modulation (e.g., levels of phosphorylated ERK).

Conclusion

The preclinical data from xenograft models strongly support the potent anti-tumor activity of PF-07799933 against a broad range of BRAF-mutant cancers. Its ability to induce tumor regression in models with Class I, II, and III BRAF mutations, including those with acquired resistance to other BRAF inhibitors, highlights its potential as a promising therapeutic agent.[2] The brain-penetrant nature of PF-07799933 further underscores its potential clinical utility.[1] These compelling preclinical findings have paved the way for ongoing clinical investigations to determine the safety and efficacy of PF-07799933 in patients with advanced solid tumors harboring BRAF alterations.[3][4][5][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cris.tau.ac.il [cris.tau.ac.il]

- 5. A Consolidated Review of Contemporary Targeted and Immunotherapeutic Options for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

KCL-440: A Pan-Mutant BRAF Inhibitor for Next-Generation Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary